2-Fluoro-3-hydroxybenzonitrile
Overview
Description
2-Fluoro-3-hydroxybenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a cyano group attached to a benzene ring. The compound is further modified by the presence of a fluorine atom and a hydroxyl group, which significantly influence its chemical behavior and physical properties. Although the provided papers do not directly discuss 2-Fluoro-3-hydroxybenzonitrile, they provide insights into related fluorobenzonitriles and their derivatives, which can help infer properties and synthesis methods for the compound .
Synthesis Analysis
The synthesis of related fluorobenzonitriles often involves halogenation, nitrification, and other substitution reactions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile is achieved through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid using NaOMe as a catalyst . Similarly, the synthesis of 3-fluoro-4-methylbenzonitrile involves a series of reactions starting from ortho-toluidine, including nitrification, diazotization, fluorination, and subsequent reductive and oxidation reactions . These methods suggest that the synthesis of 2-Fluoro-3-hydroxybenzonitrile could potentially be achieved through analogous substitution reactions, possibly starting from a hydroxybenzonitrile precursor and introducing the fluorine atom at the appropriate position.
Molecular Structure Analysis
The molecular structure of fluorobenzonitriles is influenced by the electronegative fluorine atom, which can affect the electron distribution within the molecule. Studies on the structural and electronic properties of monofluorobenzonitriles, including 2-fluorobenzonitrile, have been conducted using high-temperature microcalorimetry, vapor-pressure studies, and computational methods such as G3MP2B3 level of theory and MP2/cc-pVTZ level optimizations . These studies provide insights into the molecular geometry, electronic properties, and thermodynamic behavior of fluorobenzonitriles, which can be extrapolated to understand the structure of 2-Fluoro-3-hydroxybenzonitrile.
Chemical Reactions Analysis
Fluorobenzonitriles can undergo various chemical reactions, including condensation, cyclization, and reactions with amines. For example, 2-fluorobenzonitriles can condense with phenoxides to form 2-aryloxybenzonitriles, which can then cyclize to produce xanthone derivatives . Additionally, 2-Fluoro-5-nitrobenzonitrile has been shown to react with amines and amino acids to form N-(2-cyano-4-nitrophenyl) derivatives . These reactions demonstrate the reactivity of the cyano and nitro groups in the presence of fluorine, suggesting that 2-Fluoro-3-hydroxyben
Scientific Research Applications
Synthesis and Transition Temperatures
Kelly and Schad (1984) explored the synthesis and liquid-crystal transition temperatures of ester derivatives of 2-fluoro-4-hydroxybenzonitrile and 3-fluoro-4-hydroxybenzonitrile. They found that these F-substituted esters exhibit higher nematic-isotropic transition temperatures than their unsubstituted counterparts, indicating their potential in liquid crystal technology (Kelly & Schad, 1984).
Structural and Electronic Properties
A study by Ribeiro da Silva et al. (2012) focused on the energetic, structural, and electronic properties of monofluorobenzonitriles, including 2-fluoro-, 3-fluoro-, and 4-fluorobenzonitrile. They provided detailed insights into the standard molar enthalpies of formation, vapor pressure, and theoretical estimates of various electronic properties, enhancing understanding of these compounds in various applications (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).
Inhibition of CDC25B Phosphatase
Lund et al. (2014) identified 2-fluoro-4-hydroxybenzonitrile as a compound that binds to the catalytic domain of CDC25B phosphatase. This research revealed a novel approach to target CDC25 phosphatases by inhibiting their protein-protein interactions, which could be significant in developing anticancer therapies (Lund, Dudkin, Borkin, Ni, Grembecka, & Cierpicki, 2014).
Synthesis of Ketamine Derivatives
Moghimi et al. (2014) conducted research on the synthesis of fluoroketamine, a novel ketamine derivative, using fluorobenzonitrile. This research provides insights into new approaches for developing derivatives of pharmaceutical compounds (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).
Herbicide Resistance in Plants
Stalker, Mcbride, and Malyj (1988) explored the herbicide resistance in transgenic plants expressing a bacterial detoxification gene. They utilized a gene encoding a nitrilase that converts bromoxynil (a derivative of hydroxybenzonitrile) to a primary metabolite, demonstrating an innovative approach to achieving herbicide resistance in plants (Stalker, Mcbride, & Malyj, 1988).
Safety And Hazards
2-Fluoro-3-hydroxybenzonitrile is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, ensuring adequate ventilation, and using personal protective equipment . In case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-fluoro-3-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJVSXKZGFQWJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599027 | |
Record name | 2-Fluoro-3-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-hydroxybenzonitrile | |
CAS RN |
1000339-24-1 | |
Record name | 2-Fluoro-3-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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